molecular formula C24H28N2O3S B2626795 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate CAS No. 479542-62-6

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate

Cat. No. B2626795
CAS RN: 479542-62-6
M. Wt: 424.56
InChI Key: MHUABAGASAIZQD-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, also known as CDT, is a synthetic compound that has been used in scientific research.

Scientific Research Applications

Carbazole-Based Molecules for Light Emitting Applications Recent studies have highlighted the significance of carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, in light-emitting applications such as TADF (thermally activated delayed fluorescence) and phosphorescent organic light-emitting diodes (OLEDs). Carbazole units, due to their ability to facilitate bipolar charge transport, are pivotal in enhancing the performance of OLEDs. These materials are instrumental in advancing the efficiency and durability of OLEDs, showcasing the broader potential of carbazole derivatives in optoelectronic devices (Ledwon, 2019).

Impact on Medicinal Chemistry Carbazole derivatives, particularly those substituting thiophene, have demonstrated substantial influence in medicinal chemistry. They form the backbone of numerous bioactive molecules, contributing to the development of drugs with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these derivatives, such as bioisosteric replacement with heteroaryl substituents, significantly affects their pharmacological activities, offering a versatile scaffold for drug discovery and development (Ostrowski, 2022).

Thiophene Derivatives in Biological Research Thiophene derivatives, including those related to carbazole structures, have been extensively reviewed for their biological interest over the past decades. These compounds exhibit a broad spectrum of therapeutic properties in various biological test systems. The research underscores the complexity and diversity of thiophene's biological activities, making it a valuable component in the design of new therapeutic agents (Drehsen & Engel, 1983).

Optoelectronic Materials Development The integration of carbazole and thiophene units into π-extended conjugated systems has been identified as a promising strategy for developing novel optoelectronic materials. These compounds are utilized in the fabrication of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs and materials with potential for nonlinear optical applications. This underscores the critical role of carbazole and thiophene derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Synthetic Routes and Chemical Properties In addition to their applications in OLEDs and medicinal chemistry, carbazole and thiophene derivatives are explored for their synthetic versatility. Novel synthetic routes have been developed for carbazoles through cascade reactions, highlighting the potential for creating fused aromatic systems via C-H bond activation. This methodological advancement facilitates the exploration of carbazole's photophysical properties for various industrial applications (Dinda, Bhunia, & Jana, 2020).

properties

IUPAC Name

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUABAGASAIZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate

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